

# Spectroscopic Analysis of 3,3-Bis(4-methoxyphenyl)phthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound **3,3-Bis(4-methoxyphenyl)phthalide**. Included are detailed experimental protocols for acquiring this data and a summary of expected spectroscopic values based on the analysis of analogous structures. This document is intended to serve as a valuable resource for researchers in chemistry and drug development.

## **Compound Information**

Chemical Name: 3,3-Bis(4-methoxyphenyl)phthalide

Molecular Formula: C22H18O4[1][2]

Molecular Weight: 346.38 g/mol [1][2]

CAS Number: 6315-80-6[2]



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• Structure:

## **Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **3,3-Bis(4-methoxyphenyl)phthalide**. These values are predicted based on the known spectral characteristics of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 7.5	m	4H	Aromatic Protons (phthalide ring)
~ 7.3 - 7.2	d	4H	Aromatic Protons (methoxyphenyl rings, ortho to C-O)
~ 6.9 - 6.8	d	4H	Aromatic Protons (methoxyphenyl rings, meta to C-O)
~ 3.8	s	6Н	Methoxy Protons (- OCH <sub>3</sub> )

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
~ 168	C=O (lactone)
~ 159	Aromatic C-O (methoxyphenyl)
~ 152	Aromatic C (phthalide, attached to oxygen)
~ 135	Aromatic C (phthalide, quaternary)
~ 134	Aromatic CH (phthalide)
~ 129	Aromatic CH (phthalide)
~ 128	Aromatic CH (methoxyphenyl)
~ 125	Aromatic CH (phthalide)
~ 123	Aromatic CH (phthalide)
~ 114	Aromatic CH (methoxyphenyl)
~ 92	C (quaternary, C3 of phthalide)
~ 55	-OCH₃

Table 3: Predicted FT-IR Spectroscopic Data

Intensity	Assignment
Medium	Aromatic C-H Stretch
Medium	Methoxy C-H Stretch
Strong	Lactone C=O Stretch
Strong	Aromatic C=C Stretch
Strong	Asymmetric C-O-C Stretch (ether)
Strong	Symmetric C-O-C Stretch (ether)
	Medium  Strong  Strong  Strong



Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation	
346	[M] <sup>+</sup> (Molecular Ion)	
239	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of a methoxyphenyl group)	
135	[C <sub>9</sub> H <sub>7</sub> O] <sup>+</sup> (Fragment from the phthalide moiety)	
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Methoxyphenyl cation)	
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)	

# **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **3,3-Bis(4-methoxyphenyl)phthalide**.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
  - Weigh approximately 5-10 mg of **3,3-Bis(4-methoxyphenyl)phthalide**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
  - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
  - ¹H NMR:
    - Pulse Program: Standard single-pulse experiment.
    - Number of Scans: 16-32.



- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- 13C NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0 to 200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- 3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):[3]
  - Grind 1-2 mg of 3,3-Bis(4-methoxyphenyl)phthalide with approximately 100 mg of dry,
     IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
     homogeneous powder is obtained.[3]
  - Place a portion of the mixture into a pellet-forming die.
  - Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
- Instrumentation and Parameters:
  - Spectrometer: A Fourier-Transform Infrared Spectrometer.
  - Mode: Transmission.
  - Scan Range: 4000 400 cm<sup>-1</sup>.



∘ Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 16-32.

 Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

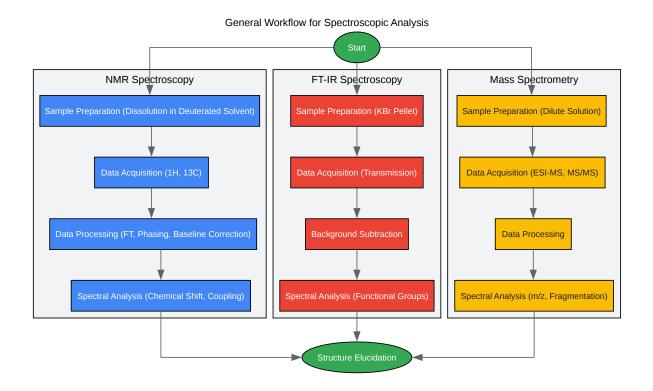
### 3.3 Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of 3,3-Bis(4-methoxyphenyl)phthalide (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation and Parameters (Electrospray Ionization ESI):
  - Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.
  - o Ionization Mode: Positive ion mode.
  - $\circ$  Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10  $\mu$ L/min.
  - Mass Range: m/z 50 500.
  - Capillary Voltage: 3-4 kV.
  - Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
  - Collision Gas: Nitrogen or Argon for collision-induced dissociation (CID) in MS/MS experiments.

## **Mandatory Visualizations**

The following diagrams illustrate the general workflows for the spectroscopic techniques described.





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Caption: General workflow for spectroscopic analysis.



# Carbon-Hydrogen Framework Connectivity Logical Relationship of Spectroscopic Data 3,3-Bis(4-methoxyphenyl)phthalide Mass Spec. Functional Groups (C=O, C-O) Molecular Weight Fragmentation Pattern

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Caption: Logical relationship of spectroscopic data.

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## References

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